5-bromo-2-ethoxy-N-methylbenzamide
Description
5-Bromo-2-ethoxy-N-methylbenzamide is a benzamide derivative characterized by a bromine atom at the 5-position of the aromatic ring, an ethoxy group at the 2-position, and an N-methyl substituent on the amide nitrogen. For example, similar benzamides are synthesized via coupling reactions between substituted benzoic acids and amines using reagents like propylphosphonic anhydride (T3P) or thionyl chloride (SOCl₂) . The ethoxy group likely enhances solubility compared to smaller substituents (e.g., fluoro or chloro) due to its electron-donating and steric properties.
Properties
Molecular Formula |
C10H12BrNO2 |
|---|---|
Molecular Weight |
258.11g/mol |
IUPAC Name |
5-bromo-2-ethoxy-N-methylbenzamide |
InChI |
InChI=1S/C10H12BrNO2/c1-3-14-9-5-4-7(11)6-8(9)10(13)12-2/h4-6H,3H2,1-2H3,(H,12,13) |
InChI Key |
REZDMOPQKGWPRA-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Br)C(=O)NC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C(=O)NC |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables for Comparative Analysis
Table 1: Structural and Functional Comparison
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